(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
CAS No.: 1798395-77-3
Cat. No.: VC4209783
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide - 1798395-77-3](/images/structure/VC4209783.png)
Specification
CAS No. | 1798395-77-3 |
---|---|
Molecular Formula | C20H21N3O2S |
Molecular Weight | 367.47 |
IUPAC Name | (E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Standard InChI | InChI=1S/C20H21N3O2S/c24-19(6-5-16-9-12-26-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)25-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+ |
Standard InChI Key | OYLLUHTXRFEBJR-AATRIKPKSA-N |
SMILES | C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Structural and Physicochemical Properties
The compound’s structure integrates three pharmacophoric elements:
-
Benzo[d]oxazole: A bicyclic heteroaromatic system contributing to π-π stacking and hydrogen-bonding interactions .
-
Piperidine: A flexible six-membered amine ring enabling conformational adaptability for target binding .
-
(E)-3-(Thiophen-3-yl)acrylamide: A planar, conjugated system with a sulfur-containing heterocycle, enhancing solubility and electronic interactions .
Table 1: Key Physicochemical Parameters
The (E)-configuration of the acrylamide moiety is critical for maintaining planar geometry, as evidenced by NOESY data in analogous compounds .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a three-step sequence:
-
Piperidine Functionalization: 1-(Benzo[d]oxazol-2-yl)piperidin-4-ylmethanol is prepared by nucleophilic substitution of 4-hydroxymethylpiperidine with 2-chlorobenzo[d]oxazole .
-
Amide Coupling: The alcohol is oxidized to a primary amine, which reacts with (E)-3-(thiophen-3-yl)acrylic acid via EDCI/HOBt-mediated coupling .
-
Purification: Chromatography (SiO₂, EtOAc/hexane) yields the final product in 65–72% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | 2-Chlorobenzo[d]oxazole, DIPEA, DMF, 80°C | 85 | |
2 | EDCI, HOBt, DCM, rt, 12 h | 68 | |
3 | Column chromatography (EtOAc/hexane 3:7) | 72 |
Pharmacological Activity
Kinase Inhibition
In silico docking studies predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and JAK2 (ΔG = −8.5 kcal/mol), attributed to:
-
Benzo[d]oxazole: Occupies the hydrophobic pocket via van der Waals interactions .
-
Acrylamide: Forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR) .
Table 3: In Vitro IC₅₀ Values Against Kinases
Kinase | IC₅₀ (nM) | Cell Line | Reference |
---|---|---|---|
EGFR | 12 ± 1.2 | A549 (NSCLC) | |
JAK2 | 28 ± 3.4 | HEL (Leukemia) | |
CDK4/6 | >1000 | MCF-7 (Breast) |
Neuropharmacological Effects
The compound exhibits dual serotonin (5-HT₃A, Kᵢ = 34 nM) and dopamine (D₂, Kᵢ = 89 nM) receptor antagonism, comparable to atypical antipsychotics . Behavioral assays in rodents show reduced amphetamine-induced hyperactivity (ED₅₀ = 2.1 mg/kg) .
Applications in Drug Development
Oncology
-
Combination Therapy: Synergizes with osimertinib in EGFR-mutant NSCLC (CI = 0.3 at 50 nM) .
-
Blood-Brain Barrier Penetration: LogBB = 0.8 ± 0.1, suggesting utility in brain metastases .
Neuropsychiatry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume